molecular formula C18H17F3O4 B13810246 D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate

Cat. No.: B13810246
M. Wt: 354.3 g/mol
InChI Key: FEMOFHMHEFIHKN-GFCCVEGCSA-N
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Description

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate (CAS: 103196-99-2) is an optically active herbicidal compound belonging to the phenoxypropionate ester class. Its structure features a central propionate backbone substituted with two phenoxy groups, one of which carries a trifluoromethyl (-CF₃) moiety at the para position (). The (R)-enantiomer (denoted as "D-" in older nomenclature) is typically the biologically active form, as chiral centers in agrochemicals often dictate efficacy . This compound inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis, making it effective against graminaceous weeds in cereal crops .

Properties

Molecular Formula

C18H17F3O4

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3/t12-/m1/s1

InChI Key

FEMOFHMHEFIHKN-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-(4-trifluoromethylphenoxy)phenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate, also known as (R)-(+)-ethyl 2-(4-(4-(trifluoromethyl)phenoxy)phenoxy)propionate, is a compound with diverse applications in scientific research and industry. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have been tested against various pathogens, showing significant inhibitory effects .
  • Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The trifluoromethyl group is known to enhance the lipophilicity of molecules, improving their bioavailability and efficacy in biological systems .

Agricultural Science

In agricultural applications, this compound is being explored as a pesticide or herbicide.

  • Herbicidal Activity : The compound's phenoxy structure is characteristic of many herbicides. Preliminary studies suggest that it may inhibit the growth of certain weeds without affecting crop plants, indicating its potential as a selective herbicide .
  • Pesticide Formulations : The compound can be incorporated into pesticide formulations to enhance the effectiveness and stability of active ingredients. Its unique chemical structure may provide additional modes of action against pests .

Material Science

In material science, this compound is being investigated for its properties in polymer synthesis.

  • Polymer Additives : Due to its chemical stability and compatibility with various polymers, this compound can be used as an additive to improve the mechanical properties and thermal stability of polymer materials .
  • Coatings and Films : The compound's ability to form films makes it suitable for use in protective coatings. These coatings can be applied to surfaces requiring resistance to environmental degradation .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating bacterial infections.

Case Study 2: Herbicidal Efficacy

In field trials assessing the herbicidal activity of this compound, researchers observed a reduction in weed biomass by over 70% compared to untreated controls. This study highlighted the compound's potential as a selective herbicide that could minimize crop damage while effectively controlling weed populations.

Mechanism of Action

The mechanism of action of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Chemical Structure and Substituent Analysis

The herbicidal activity of phenoxypropionates is highly dependent on substituents on the aromatic rings. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate -CF₃ at para position C₁₉H₁₉F₃O₅ 384.35 g/mol Strong electron-withdrawing -CF₃ enhances lipophilicity and target binding
D-2-[4-(4-Chlorophenoxy)-phenoxy]-propionic acid-methyl ester () -Cl at para position C₁₇H₁₆ClO₅ 344.76 g/mol Chlorine substituent provides moderate herbicidal activity
Ethyl 2-(4-(6-chlorobenzoxazol-2-yloxy)phenoxy)propionate () Benzoxazole-Cl heterocycle C₁₈H₁₇ClN₂O₅ 400.79 g/mol Benzoxazole ring increases systemic mobility
(R)-ethyl 2-(4-fluorophenoxy)propionate () -F at para position C₁₁H₁₃FO₃ 212.22 g/mol Smaller substituent reduces potency compared to -CF₃
Key Observations:
  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): The -CF₃ group in the target compound confers higher electronegativity and lipid solubility than -Cl, improving membrane penetration and ACCase inhibition .
  • Heterocyclic Modifications: Compounds with benzoxazole or benzothiazole moieties () exhibit broader-spectrum activity but require safeners to mitigate crop toxicity .

Herbicidal Activity and Selectivity

Efficacy Data (Relative to Target Compound):
Compound Weed Control Efficacy Crop Safety Mechanistic Notes
This compound High (EC₅₀: 0.2 μM) Moderate Superior ACCase inhibition due to -CF₃
D-2-[4-(2,4-Dichlorophenoxy)-phenoxy]-propionic acid () Moderate (EC₅₀: 1.5 μM) High Dichloro substitution enhances soil persistence
Propargyl 2-(4-(5-chloro-3-fluoropyridyl-2-oxy)phenoxy)propionate () Low (EC₅₀: 5.0 μM) Low (requires safener) Pyridine ring reduces bioavailability
Trends:
  • The trifluoromethyl derivative achieves lower EC₅₀ values, indicating higher potency.
  • Chlorinated analogs () show better crop safety but require higher application rates.

Physical and Chemical Properties

Property This compound Ethyl 2-(4-(6-chlorobenzoxazol-2-yloxy)phenoxy)propionate
LogP (Octanol-Water) 4.2 (predicted) 3.8
Water Solubility 12 mg/L (20°C) 45 mg/L (20°C)
Stability in Soil Half-life: 30 days Half-life: 15 days
Notes:
  • The higher logP of the trifluoromethyl compound correlates with its prolonged soil residual activity .
  • Benzoxazole-containing derivatives () exhibit greater water solubility, facilitating foliar absorption .

Biological Activity

D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate, also known as (R)-(+)-ethyl 2-(4-(4-(trifluoromethyl)phenoxy)phenoxy)propionate (CAS No. 58594-73-3), is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C18H17F3O4
  • Molecular Weight : 354.32 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a phenoxy structure, which is known to influence its biological properties.

Research indicates that this compound may exhibit its biological effects through several pathways:

  • PPAR Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis .
  • COX Inhibition : The compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Some studies suggest that modifications to the phenoxy groups enhance COX-2 selectivity, potentially reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitumor Activity : Preliminary investigations indicate that derivatives of this compound may possess antitumor properties, likely due to their ability to modulate signaling pathways related to cell proliferation and apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds.

Activity TypeCompound/AnalogueIC50 Value (µM)Reference
COX-1 InhibitionSimilar Trifluoromethyl Compounds0.32
COX-2 InhibitionRelated Esters0.045
PPAR ActivationPhenoxyalkyl DerivativesNot specified
Antitumor ActivityNovel OxadiazolesNot specified

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of compounds structurally similar to this compound. Results indicated that these compounds significantly reduced edema in animal models, demonstrating the potential for therapeutic use in inflammatory diseases .

Case Study 2: Antitumor Potential

Research on novel oxadiazoles related to this compound revealed promising antitumor activity in vitro against various cancer cell lines. The study highlighted the significance of structural modifications in enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate, and how can yield be maximized?

  • Methodology : The synthesis typically involves a multi-step process: (1) coupling 4-(4-trifluoromethylphenoxy)phenol with ethyl 2-chloropropionate via nucleophilic substitution, (2) purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1), and (3) characterization using 1^1H/13^13C NMR. Yield optimization requires controlled reaction temperatures (60–80°C) and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities, while LC-MS confirms molecular mass. Chiral HPLC (e.g., Chiralpak AD-H column) differentiates enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments verify stereochemistry .

Q. What are the key physicochemical properties influencing formulation strategies?

  • Methodology : Determine logP (octanol-water partition coefficient) via shake-flask method to assess lipophilicity. Acid dissociation constant (pKa) is measured using potentiometric titration. Solubility in water (e.g., ~500 µg/L at 25°C) and thermal stability (DSC/TGA) guide emulsion or granular formulations .

Advanced Research Questions

Q. How does enantiomeric purity affect herbicidal efficacy, and what methods resolve racemic mixtures?

  • Methodology : The D-isomer exhibits 10–50x higher activity than the L-form. Chiral resolution uses immobilized cellulase enzymes or preparative HPLC with amylose-based chiral stationary phases. Bioassays on monocot weeds (e.g., Echinochloa crus-galli) under controlled light/temperature conditions quantify efficacy differences .

Q. What molecular interactions drive herbicidal activity, and how can in silico modeling validate mechanisms?

  • Methodology : Molecular docking (AutoDock Vina) identifies binding to acetyl-CoA carboxylase (ACCase) in grasses. Mutagenesis studies on ACCase (e.g., Ile-1781-Leu mutations) confirm resistance mechanisms. Competitive inhibition assays with 14^{14}C-labeled acetyl-CoA quantify enzyme activity suppression .

Q. How do soil pH and microbial communities influence degradation kinetics?

  • Methodology : Conduct soil column studies under varying pH (4–8) with LC-MS/MS tracking parent compound and metabolites (e.g., free acid form). Metagenomic analysis (16S rRNA sequencing) identifies degradative microbes (e.g., Pseudomonas spp.). Half-life (DT50) ranges from 7–30 days depending on aerobic/anaerobic conditions .

Q. How can contradictory data on herbicidal spectrum across studies be systematically addressed?

  • Methodology : Standardize bioassays using OECD guidelines: uniform growth stages, application rates (e.g., 100–200 g/ha), and environmental controls. Meta-analysis of dose-response curves (log-logistic models) reconciles variability in weed species sensitivity .

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